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Guanosine 5'-diphosphate (sodium)

Cat. No.: B15143040
M. Wt: 466.19 g/mol
InChI Key: RIVKOZCPUDVJCY-GWTDSMLYSA-N
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Description

Overview of Nucleotide Biochemistry and Guanosine (B1672433) 5'-diphosphate (sodium)

Guanosine 5'-diphosphate is a purine (B94841) nucleoside diphosphate (B83284). wikipedia.org It is composed of the purine base guanine (B1146940) linked to a ribose sugar, which in turn is esterified with a diphosphate group at the 5' position. wikipedia.orgnih.gov The sodium salt form of GDP enhances its water solubility and stability, making it a common form used in research. medchemexpress.com

At the core of cellular function, nucleotides like GDP are the monomers that form ribonucleic acid (RNA). wikipedia.org Beyond this structural role, GDP is central to cellular energy transfer and signal transduction. It is the product of the dephosphorylation of Guanosine 5'-triphosphate (GTP) by enzymes known as GTPases. wikipedia.org This conversion from GTP to GDP is a critical "off" switch in many cellular signaling pathways. wikipedia.org

The interconversion between GDP and GTP is a tightly regulated process that acts as a molecular timer for various signal transduction cascades. wikipedia.org For instance, G-protein coupled receptors (GPCRs), a large family of transmembrane receptors, rely on this cycle. wikipedia.orgdrugbank.com When a GPCR is activated by an external signal, its associated G-protein releases GDP and binds GTP, initiating a downstream cellular response. wikipedia.org The subsequent hydrolysis of GTP back to GDP by the G-protein's intrinsic GTPase activity terminates the signal. wikipedia.org

Furthermore, GDP plays a role in various metabolic processes. It can be converted back to GTP by enzymes like pyruvate (B1213749) kinase, utilizing phosphoenolpyruvate (B93156) as a phosphate (B84403) donor. wikipedia.orgbiosynth.com Recent research has also identified GDP as a potential iron mobilizer, capable of preventing the interaction between hepcidin (B1576463) and ferroportin, which is relevant in the study of inflammation and conditions like anemia of inflammation. medchemexpress.commedchemexpress.com

PropertyValue
Molecular Formula C10H13N5Na2O11P2
Molar Mass 487.17 g/mol biosynth.com
CAS Number 7415-69-2 biosynth.com
Synonyms GDP disodium (B8443419) salt, 5'-GDP disodium salt biosynth.com

Historical Context of Guanosine 5'-diphosphate (sodium) Research

The journey to understanding Guanosine 5'-diphosphate is intrinsically linked to the broader history of nucleic acid and nucleotide research. The story begins in the mid-19th century with Friedrich Miescher's discovery of "nuclein" in 1869, which was later identified as deoxyribonucleic acid (DNA). news-medical.netdna-worldwide.com This foundational work set the stage for subsequent investigations into the chemical nature of life's building blocks.

In the early 20th century, Phoebus Levene made significant contributions by identifying the components of DNA—phosphate, sugar, and base—and coining the term "nucleotide" to describe this arrangement. news-medical.net He also distinguished between the two types of ribose sugars, deoxyribose and ribose, which are fundamental to the structure of DNA and RNA, respectively. news-medical.net

The mid-20th century was a golden age for nucleotide research. The elucidation of the double helix structure of DNA by James Watson and Francis Crick in 1953, building on the work of Rosalind Franklin and others, was a landmark achievement. news-medical.net This period also saw the deciphering of the genetic code and the understanding of how the sequence of nucleotides in DNA dictates the sequence of amino acids in proteins. dna-worldwide.com

The specific roles of individual nucleotides like GDP began to be unraveled as scientists delved deeper into cellular processes. The discovery and study of G-proteins and their signaling cascades in the latter half of the 20th century highlighted the critical role of the GTP-GDP cycle as a molecular switch. wikipedia.orgdrugbank.com Research into metabolic pathways further clarified the position of GDP as an important intermediate. wikipedia.org The development of techniques like nuclear magnetic resonance spectroscopy in the 1970s allowed for the precise structural determination of complex molecules like guanosine tetraphosphate (B8577671), further solidifying the understanding of guanosine nucleotide structures. nih.gov

The advent of advanced sequencing technologies in the late 20th and early 21st centuries has continued to expand our knowledge of genomics and the intricate roles of nucleotides in health and disease. hst-j.orghst-j.org Today, GDP and its derivatives are essential tools in biochemical and physiological research, used to study everything from G-protein coupled receptor kinetics to iron metabolism. medchemexpress.comchemicalbook.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N5NaO11P2 B15143040 Guanosine 5'-diphosphate (sodium)

Properties

Molecular Formula

C10H15N5NaO11P2

Molecular Weight

466.19 g/mol

InChI

InChI=1S/C10H15N5O11P2.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);/t3-,5-,6-,9-;/m1./s1

InChI Key

RIVKOZCPUDVJCY-GWTDSMLYSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na]

Related CAS

59652-27-6
7415-69-2

Origin of Product

United States

Metabolic Pathways and Regulation Involving Guanosine 5 Diphosphate Sodium

Biosynthesis and Interconversion of Guanosine (B1672433) 5'-diphosphate (sodium)

The cellular pool of Guanosine 5'-diphosphate (GDP) is tightly regulated through a series of interconnected biosynthetic and degradative pathways. GDP serves as a critical intermediate in the synthesis of Guanosine 5'-triphosphate (GTP) and is subject to phosphorylation by various kinases. Its degradation is also a highly controlled process involving specific enzymes.

Guanosine 5'-diphosphate (sodium) as a Biosynthetic Precursor for Guanosine 5'-triphosphate (GTP)

Guanosine 5'-diphosphate (GDP) is a direct precursor for the synthesis of Guanosine 5'-triphosphate (GTP), a nucleotide vital for numerous biological functions, including RNA synthesis, signal transduction, and energy metabolism. caymanchem.comwikipedia.org The primary mechanism for this conversion is through the action of nucleoside-diphosphate kinase, which catalyzes the transfer of a phosphate (B84403) group from ATP to GDP. wikipedia.org

GTP synthesis can occur through two main pathways: the de novo pathway and the salvage pathway. nih.gov In the de novo pathway, Inosine (B1671953) monophosphate (IMP) is synthesized from simpler molecules and then converted to Xanthine monophosphate (XMP) and subsequently to Guanosine monophosphate (GMP), which is then phosphorylated to GDP and GTP. nih.gov The salvage pathway recycles guanine (B1146940) and guanosine from the degradation of nucleic acids to reform GMP, which then enters the phosphorylation cascade to produce GDP and GTP. nih.gov This salvage pathway is a more energy-efficient process favored in many tissues. nih.gov

Enzymatic Phosphorylation of Guanosine 5'-diphosphate (sodium) by Various Kinases

Several kinases are responsible for the phosphorylation of GDP to GTP. The key enzyme in this process is Nucleoside-diphosphate kinase (NDPK) , which facilitates the transfer of the terminal phosphate group from a nucleoside triphosphate, most commonly ATP, to a nucleoside diphosphate (B83284), such as GDP. wikipedia.org

Other kinases can also utilize GDP as a substrate, although sometimes as an alternative to their primary substrates. For instance, phosphoribulokinase (PRK), an enzyme in the Calvin cycle, has been shown in some organisms to use GTP as an alternative to ATP for the phosphorylation of ribulose 5-phosphate. wikipedia.org While this is not a direct phosphorylation of GDP, it highlights the interconnectedness of nucleotide phosphate pools within the cell.

The efficient synthesis of GDP-sugars, which are important for glycosylation reactions, has been achieved through multi-enzyme systems. nih.govacs.orgnih.gov For example, a one-pot synthesis of GDP-mannose utilizes a kinase to form a monosaccharide 1-phosphate, which then reacts with GTP in a reaction catalyzed by a GDP-mannose pyrophosphorylase. nih.govacs.orgnih.gov

Degradation Pathways of Guanosine 5'-diphosphate (sodium) and Related Nucleotides

The cellular concentration of GDP is also controlled through specific degradation pathways. These pathways ensure that the levels of guanine nucleotides are maintained within an optimal range for cellular function.

Purine (B94841) nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway. wikipedia.orgnih.gov It catalyzes the reversible phosphorolysis of purine nucleosides, such as guanosine, to the corresponding purine base (guanine) and ribose-1-phosphate (B8699412). wikipedia.orgnih.gov This reaction is crucial for the interconversion of guanosine and guanine, which can then be used for the synthesis of GMP, and subsequently GDP and GTP. wikipedia.orgmdpi.com PNP is a ubiquitous enzyme that helps regulate the concentration of nucleosides within cells. mdpi.com

In some bacteria, the degradation of the alarmone guanosine 3'-diphosphate 5'-diphosphate (ppGpp) yields GDP as a primary product. nih.govpnas.orgnih.gov This degradation is catalyzed by the spoT gene product and is dependent on manganese ions. nih.gov

Guanosine 5'-diphosphate (sodium) in Nucleic Acid Synthesis and Modification

Guanosine 5'-diphosphate (GDP) itself is not directly incorporated into nucleic acids. However, its conversion to Guanosine 5'-triphosphate (GTP) is an essential prerequisite for RNA synthesis. wikipedia.org GTP is one of the four ribonucleoside triphosphates that serve as the building blocks for the transcription of DNA into RNA by RNA polymerase.

Furthermore, modifications to nucleotides, including guanosine derivatives, are critical for various cellular functions. For example, the 5' end of eukaryotic messenger RNA (mRNA) is modified with a 7-methylguanosine (B147621) (m7G) cap. biosyn.com This cap structure is crucial for mRNA stability, transport, and translation. The synthesis of this cap involves the enzymatic addition of a guanine nucleotide to the 5' end of the nascent RNA transcript. biosyn.com While GDP is not the direct donor, the cellular pool of guanine nucleotides, including the interconversion between GTP and GDP, is fundamental to this process.

Chemically modified oligonucleotides are also being explored for therapeutic applications. beilstein-journals.org While this research often focuses on modifications to the sugar-phosphate backbone or the nucleobases themselves, the underlying principles of nucleotide metabolism, including the pathways involving GDP, are relevant to the synthesis and function of these modified nucleic acids. beilstein-journals.org

Contribution to Ribonucleic Acid Biosynthesis

While Guanosine 5'-triphosphate (GTP) is the direct precursor for the incorporation of guanine into RNA chains during transcription, Guanosine 5'-diphosphate (GDP) serves as an essential intermediate in the regeneration of GTP. GDP is phosphorylated to GTP by nucleoside diphosphate kinases, utilizing ATP as the phosphate donor. This regenerated GTP is then available for RNA polymerase to use during the elongation of RNA transcripts. laboratorynotes.comyoutube.com Therefore, the cellular pool of GDP is critical for maintaining the necessary supply of GTP for ongoing RNA synthesis.

Furthermore, a specialized form of guanosine nucleotide, guanosine 5'-diphosphate-3'-monophosphate (ppGp), has been shown in Escherichia coli to selectively regulate the synthesis of ribosomal and transfer RNAs. nih.govnih.gov This suggests a direct role for guanosine diphosphate derivatives in controlling the expression of stable RNA species.

Involvement in Deoxyribonucleic Acid Synthesis Pathways

Guanosine 5'-diphosphate is a direct precursor for the synthesis of deoxyguanosine diphosphate (dGDP), a necessary building block for DNA. This conversion is catalyzed by the enzyme ribonucleotide reductase (RNR), which reduces the 2'-hydroxyl group of the ribose sugar. wikipedia.orgquizlet.com The resulting dGDP is subsequently phosphorylated to deoxyguanosine triphosphate (dGTP), which is then incorporated into the growing DNA chain by DNA polymerase. portlandpress.com

The activity of ribonucleotide reductase is intricately regulated to ensure a balanced supply of all four deoxyribonucleotides for DNA synthesis. The binding of different nucleotide effectors to the allosteric sites of RNR controls its substrate specificity. Specifically, the binding of dTTP to a specificity site on the enzyme promotes the reduction of GDP to dGDP. wikipedia.orgnih.govresearchgate.net Conversely, high levels of dATP act as a general inhibitor of RNR activity, preventing the overproduction of deoxyribonucleotides. wikipedia.orgnih.govnih.gov This complex allosteric regulation highlights the central role of GDP as a substrate in the tightly controlled process of DNA precursor synthesis.

Effector NucleotideSubstrate Preference of Ribonucleotide Reductase
ATP, dATPCDP, UDP
dTTPGDP
dGTPADP

Table 1: Allosteric Regulation of Substrate Specificity of Class I Ribonucleotide Reductase. The binding of specific effector nucleotides to the specificity site of the enzyme determines which ribonucleoside diphosphate substrate is preferentially reduced. wikipedia.orgresearchgate.net

Guanosine 5'-diphosphate (sodium) in RNA Self-Capping Mechanisms

In addition to the canonical mRNA capping process that utilizes GTP, a fascinating mechanism of RNA self-capping involving GDP has been discovered. Certain RNA molecules, known as ribozymes, can catalyze their own 5'-capping reaction using free GDP. nih.govnih.gov This process yields the same 5'-capped structure, G(5')pppN, that is formed by the conventional protein-based GTP:RNA guanylyltransferase. nih.govnih.govpnas.org

This RNA-catalyzed reaction involves a nucleophilic attack by the terminal phosphate of GDP on the α-phosphate of the 5'-triphosphate end of the RNA molecule. nih.gov This self-capping activity has been observed to be dependent on the presence of divalent cations, such as Ca2+, and can occur over a broad pH range. nih.gov The discovery of this mechanism expands the known catalytic repertoire of RNA and suggests alternative pathways for post-transcriptional RNA modification.

Broader Metabolic Context of Guanosine 5'-diphosphate (sodium) and GDP-Sugars

The metabolic influence of GDP extends beyond nucleic acid synthesis through its role as a precursor for activated sugar donors, namely GDP-mannose and GDP-glucose. These molecules are vital for the synthesis of a wide array of glycoconjugates and polysaccharides.

Guanosine Diphosphate Mannose and Guanosine Diphosphate Glucose in Cellular Metabolism

Guanosine Diphosphate Mannose (GDP-mannose) is a crucial nucleotide sugar that serves as the primary donor of mannose for the glycosylation of proteins and lipids, forming essential components of glycoproteins and glycolipids. wikipedia.orgnih.gov The synthesis of GDP-mannose occurs from GTP and mannose-1-phosphate, a reaction catalyzed by the enzyme mannose-1-phosphate guanylyltransferase. wikipedia.orgnih.gov GDP-mannose is also a precursor for the synthesis of other nucleotide sugars, such as GDP-fucose. umaryland.eduresearchgate.netresearchgate.net The concentration of GDP-mannose in the human brain has been estimated to be approximately 0.02 ± 0.01 mM. nih.gov

Guanosine Diphosphate Glucose (GDP-glucose) is another important nucleotide sugar that provides glucose residues for the synthesis of various polysaccharides. bioone.org In some organisms, GDP-glucose is a precursor for the synthesis of cellulose (B213188) and glucomannans. bioone.org GDP-mannose dehydrogenase, an enzyme involved in the biosynthesis of the exopolysaccharide alginate in Pseudomonas aeruginosa, utilizes GDP-mannose as a substrate. digitellinc.com

GDP-SugarPrimary Function
GDP-mannoseDonor of mannose for glycoprotein (B1211001) and glycolipid synthesis
GDP-glucoseDonor of glucose for polysaccharide synthesis

Table 2: Primary Functions of GDP-Mannose and GDP-Glucose.

Integration within Purine and Pyrimidine Metabolism

Guanosine 5'-diphosphate is a central molecule in the de novo and salvage pathways of purine metabolism. laboratorynotes.combiologyonline.comwikipedia.org In the de novo pathway, inosine monophosphate (IMP) is the branch-point precursor for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). GMP is then phosphorylated to GDP and subsequently to GTP.

The interconversion between purine nucleotides is also tightly controlled. GDP can be formed from the dephosphorylation of GTP by GTPases, which are involved in a myriad of cellular signaling processes. wikipedia.org Conversely, GDP is phosphorylated to GTP, primarily through the action of nucleoside diphosphate kinases, to replenish the pool of this essential energy currency and signaling molecule. laboratorynotes.com

Cellular and Molecular Functions of Guanosine 5 Diphosphate Sodium

Guanosine (B1672433) 5'-diphosphate (sodium) in Signal Transduction

GDP plays a central role in intracellular signaling, primarily by regulating the activity of GTPases. wikipedia.org These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. wikipedia.org This tightly controlled conversion is fundamental for timing and modulating signal transduction cascades. wikipedia.org

G-proteins are a family of proteins that act as molecular switches in cells and are involved in transmitting signals from a variety of stimuli outside a cell to its interior. wikipedia.orgdrugbank.com GDP is fundamental to the regulation of these proteins. sigmaaldrich.comwikipedia.org

G-protein coupled receptors (GPCRs) are the largest family of transmembrane receptors responsible for transducing a multitude of extracellular signals into intracellular responses. khanacademy.orgoup.com In the inactive state, the G-protein is a heterotrimer consisting of α, β, and γ subunits, with GDP bound to the α subunit. nih.gov Upon activation by an extracellular ligand, the GPCR undergoes a conformational change that allows it to interact with the G-protein. wikipedia.orgoup.com This interaction facilitates the exchange of GDP for GTP on the Gα subunit, a critical step in signal propagation. wikipedia.orgoup.com The sodium salt of GDP is frequently used in studies examining the kinetics and characteristics of GTPases associated with GPCRs. medchemexpress.comabcam.com

Table 1: Key Components of G-Protein Signaling

ComponentFunction
G-Protein Coupled Receptor (GPCR) Transmembrane receptor that binds extracellular ligands.
G-Protein Heterotrimeric protein (α, β, γ subunits) that binds to GPCRs.
Guanosine 5'-diphosphate (GDP) Binds to the Gα subunit in the inactive state.
Guanosine 5'-triphosphate (GTP) Replaces GDP to activate the G-protein.
Effector Proteins Enzymes or ion channels that are modulated by activated G-proteins.

The cycle of G-protein activation and inactivation is intrinsically linked to GTPase activity. wikipedia.org When GTP replaces GDP on the Gα subunit, the G-protein becomes active and dissociates into an activated Gα-GTP monomer and a Gβγ dimer. wikipedia.org Both of these components can then interact with downstream effector proteins to propagate the signal. nih.gov The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes the bound GTP back to GDP. wikipedia.org This hydrolysis event is a key regulatory step that leads to the re-association of the Gα-GDP subunit with the Gβγ dimer, returning the G-protein to its inactive, heterotrimeric state, thus terminating the signal. wikipedia.org The binding of GDP induces significant conformational changes in the G-protein, particularly in the switch regions, which are critical for its interaction with downstream effectors. wikipedia.org

The exchange of GDP for GTP is not a spontaneous process and is catalyzed by proteins known as Guanine (B1146940) Nucleotide Exchange Factors (GEFs). wikipedia.orgdbpedia.org GEFs bind to the G-protein and induce a conformational change that reduces the affinity of the Gα subunit for GDP, promoting its dissociation. wikipedia.org Since the intracellular concentration of GTP is significantly higher than that of GDP, GTP readily binds to the nucleotide-free G-protein, leading to its activation. wikipedia.org Therefore, GEFs are crucial activators of G-protein signaling pathways. wikipedia.orgnih.gov Activated GPCRs themselves can function as GEFs for their cognate G-proteins. oup.com

Table 2: The G-Protein Cycle

StepDescriptionKey Molecule
1. Resting State G-protein is a heterotrimer with GDP bound to the Gα subunit.GDP
2. Activation Ligand-bound GPCR acts as a GEF, promoting the exchange of GDP for GTP.GTP, GEF
3. Signal Transduction The Gα-GTP and Gβγ subunits dissociate and modulate effector proteins.Gα-GTP, Gβγ
4. Deactivation The intrinsic GTPase activity of the Gα subunit hydrolyzes GTP to GDP.GTPase
5. Reassembly The Gα-GDP subunit re-associates with the Gβγ dimer, returning to the resting state.GDP

Adenylyl cyclase is a key effector enzyme that is regulated by G-proteins. researchgate.net The activation of adenylyl cyclase leads to the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The Gsα subunit (stimulatory) activates adenylyl cyclase, while the Giα subunit (inhibitory) inhibits its activity. khanacademy.org The binding of GDP to the Gα subunit keeps it in an inactive state, preventing its interaction with and subsequent regulation of adenylyl cyclase. nih.gov Studies using GDP and its analogs have been instrumental in understanding the regulation of adenylyl cyclase activity. For instance, in human fat cell membranes, GDP was found to stimulate basal adenylyl cyclase activity under specific conditions. nih.gov Furthermore, the GDP analog, guanosine 5'-O-(2-thiodiphosphate) (GDPβS), also stimulated enzyme activity, highlighting the complex regulatory roles of guanine nucleotides. nih.govnih.gov

Guanine Nucleotide-Binding Protein (G-Protein) Regulation

Guanosine 5'-diphosphate (sodium) in Ion Channel Modulation

GDP and G-proteins are also involved in the direct modulation of ion channel activity. medchemexpress.commedchemexpress.com One notable example is the activation of ATP-sensitive potassium (K-ATP) channels. medchemexpress.commedchemexpress.com In vascular smooth muscle cells, guanine nucleotides, including GMP, have been shown to potentiate the activity of high-conductance Ca2+-activated K+ (PKCa) channels. nih.gov While GMP was found to be a potent modulator, this suggests a broader role for guanine nucleotides in regulating ion channel function. nih.gov Additionally, GDP has been shown to activate sulfonylurea receptor 2B (SUR2B) linked to the inward-rectifier potassium channel 6.1 (Kir6.1). caymanchem.com

Activation of ATP-Sensitive K+ Channels

Guanosine 5'-diphosphate (GDP), a purine (B94841) nucleoside diphosphate (B83284), plays a significant role in the activation of ATP-sensitive potassium (KATP) channels. nih.govmedchemexpress.com These channels are crucial for coupling the metabolic state of a cell to its electrical activity and are found in various cell types, including pancreatic beta cells, cardiac myocytes, and smooth muscle cells. nih.govnih.govwikipedia.org

The activation of KATP channels by GDP is a complex process. In smooth muscle cells of the rabbit portal vein, GDP was found to reactivate inactivated KATP channels in the presence of pinacidil, a KATP channel opener. nih.gov This reactivation was concentration-dependent, with GDP increasing the mean open time and open probability of the channel. nih.gov Notably, the presence of MgCl2 did not alter the GDP-induced activation. nih.gov While Guanosine 5'-triphosphate (GTP) also activated the KATP channel, it was to a lesser extent than GDP. nih.gov

In pancreatic islet cells, nucleotides other than ATP, such as GTP and GDP, influence the gating of KATP channels. nih.gov Contrary to the inhibitory action of ATP, GTP and GDP evoke a dose-dependent channel activation. nih.gov This effect is reversible and does not appear to involve direct phosphorylation, as non-hydrolyzable analogs of GTP and GDP also trigger channel opening. nih.gov Furthermore, ATP can reversibly inhibit the opening of KATP channels that have been activated by GTP or GDP. nih.gov

The KATP channel is an octameric complex composed of four Kir6.x subunits, which form the pore, and four sulfonylurea receptor (SUR) subunits, which are members of the ATP-binding cassette (ABC) transporter family. nih.govwikipedia.org The SUR subunit is responsible for mediating the stimulatory effect of Mg-nucleotides. nih.gov

Interaction with Sulfonylurea Receptor 2B (SUR2B)

Guanosine 5'-diphosphate (GDP) has been shown to directly interact with and activate the sulfonylurea receptor 2B (SUR2B), a subunit of the ATP-sensitive K+ (KATP) channel. caymanchem.com In a patch-clamp assay using HEK293T cells, GDP at a concentration of 100 µM activated the SUR2B subunit that was linked to the inward-rectifier potassium channel 6.1 (Kir6.1). caymanchem.com This finding highlights a specific interaction between GDP and the SUR2B isoform of the regulatory subunit of the KATP channel. The SUR subunit, in general, confers sensitivity to sulfonylureas, which are drugs used to treat type 2 diabetes, and also mediates the activation of the channel by potassium channel openers (KCOs). elifesciences.org

Guanosine 5'-diphosphate (sodium) and Cellular Energy Homeostasis

Role in Cellular Energy Transfer Processes

Guanosine 5'-diphosphate (GDP) is a key molecule in cellular energy transfer, acting as a precursor for the synthesis of Guanosine 5'-triphosphate (GTP). caymanchem.comwikipedia.org GTP is a crucial energy source for various metabolic reactions, including protein synthesis and gluconeogenesis. wikipedia.org The conversion of GDP to GTP is facilitated by enzymes like pyruvate (B1213749) kinase. biosynth.com This interconversion is a fundamental part of the phosphotransfer networks that ensure the efficient distribution of energy throughout the cell, maintaining cellular energy homeostasis. nih.govresearchgate.net These networks are vital for coupling ATP-producing and ATP-consuming processes that are spatially separated within the cell. nih.govresearchgate.net

The energy stored in high-energy ligands like GTP is harnessed to drive cellular processes through conformational changes in proteins and protein complexes. nus.edu.sg The hydrolysis of these ligands introduces energy that can be stored in specific protein conformations and later used to power reactions or transfer energy to other molecules. nus.edu.sg

Linkages to Mitochondrial Respiration and Proton Leak

Guanosine 5'-diphosphate (GDP) has a complex and condition-dependent role in mitochondrial respiration and proton leak. nih.govplos.org Mitochondria generate a proton gradient across their inner membrane, which is used to synthesize ATP. physiology.org However, a portion of this gradient can dissipate as heat through a process known as proton leak. physiology.orgnih.gov

Studies on isolated mitochondria have shown that the effect of GDP on respiration can vary significantly. nih.govplos.org Under conditions that favor oxidative phosphorylation (OXPHOS), the addition of 1 mM GDP can stimulate respiration, mimicking the effect of ADP. nih.govplos.org In contrast, under the same conditions, 1 mM GTP acts as an inhibitor of uncoupling proteins (UCPs), leading to a decrease in respiration and an increase in membrane potential. nih.govplos.org

The presence of OXPHOS inhibitors, such as carboxyatractyloside (B560681) and oligomycin, alters the effects of GDP and GTP, making their actions more similar. nih.govplos.org This suggests that the influence of GDP on mitochondrial proton leak is intertwined with the activity of the ATP synthesis machinery. nih.govplos.org Furthermore, guanosine, a related nucleoside, has been shown to recover mitochondrial membrane potential disruption in hippocampal slices subjected to oxygen/glucose deprivation, highlighting the importance of guanine nucleotides in maintaining mitochondrial function under stress. nih.govnih.gov

Interaction with Uncoupling Proteins (UCPs) and Reactive Oxygen Species Release

Guanosine 5'-diphosphate (GDP) is a well-established inhibitor of uncoupling protein 1 (UCP1), a key protein involved in non-shivering thermogenesis in brown adipose tissue. nih.govmdpi.com UCPs are a family of mitochondrial inner membrane proteins that can dissipate the proton gradient, leading to heat production instead of ATP synthesis. mdpi.comunife.itnih.gov This uncoupling process can also reduce the production of reactive oxygen species (ROS), which are byproducts of mitochondrial respiration. nih.govmdpi.com

The inhibitory effect of GDP on UCP1 is a cornerstone of research into UCP function. nih.govmdpi.commdpi.com For instance, in brown fat mitochondria, GDP strongly suppresses the proton leak induced by the chemical uncoupler DNP. nih.gov However, the role of GDP in regulating other UCP isoforms is more complex.

Research on UCP2, which is more widely expressed than UCP1, suggests its involvement in mitigating oxidative stress. unife.itnih.gov In mouse brain mitochondria, the effect of GDP on the release of ROS was less pronounced in UCP2 knockout mice compared to wild-type animals. nih.gov This finding suggests that UCP2 may be involved in the removal of superoxide (B77818) from the mitochondrial matrix, and that GDP can influence this process. nih.gov Fatty acids are known activators of UCPs, and it has been proposed that they compete with nucleotides like GDP for binding to the protein. mdpi.commdpi.com

Uncoupling ProteinEffect of GDPKey Findings
UCP1 InhibitorGDP strongly suppresses DNP-induced proton leak in brown fat mitochondria. nih.gov
UCP2 ModulatorThe effect of GDP on ROS release is diminished in UCP2 knockout mice, suggesting a role for UCP2 in superoxide removal that is influenced by GDP. nih.gov

Guanosine 5'-diphosphate (sodium) in Protein Synthesis and Ribosomal Regulation

Guanosine 5'-diphosphate (GDP) plays a critical, albeit indirect, role in protein synthesis and ribosomal regulation. Its phosphorylated form, Guanosine 5'-triphosphate (GTP), is a primary energy source for several key steps in the translation process. wikipedia.org During the elongation stage of protein synthesis, GTP hydrolysis provides the energy required for the binding of a new aminoacyl-tRNA to the A-site of the ribosome and for the subsequent translocation of the ribosome along the mRNA molecule. wikipedia.org

Furthermore, a derivative of GDP, guanosine-5'-diphosphate-3'-diphosphate (ppGpp), is a crucial signaling molecule in bacteria, mediating the "stringent response" to nutritional stress. nih.govdrugbank.comnih.gov Under conditions of amino acid starvation, the accumulation of uncharged tRNA in the ribosome triggers the synthesis of ppGpp. nih.gov This nucleotide then acts as a global regulator, downregulating the synthesis of stable RNAs, such as ribosomal RNA (rRNA) and transfer RNA (tRNA), thereby conserving resources until conditions improve. nih.gov Studies using permeabilized E. coli cells have demonstrated that ppGpp selectively reduces the accumulation of both rRNA and tRNA by inhibiting the initiation of their transcription. nih.gov

While GDP itself is not the direct effector in these regulatory pathways, its status as the precursor to GTP and its structural relationship to regulatory molecules like ppGpp underscore its central position in the intricate network that governs protein synthesis and ribosomal function.

Interactions with Elongation Factors (EF-G, EF-Tu) and Initiation Factor 2 (IF-2)

In the complex machinery of protein synthesis, Guanosine 5'-diphosphate plays a critical, albeit often inhibitory, role in the function of key translational GTPases. These proteins, including elongation factors and initiation factors, act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.

Elongation Factor Tu (EF-Tu): This factor is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome. nih.gov EF-Tu binds to GTP and an aa-tRNA to form a ternary complex. nih.govyoutube.com This complex docks at the ribosome, and upon correct codon-anticodon recognition, the ribosome triggers the GTPase activity of EF-Tu. pnas.org The hydrolysis of GTP to GDP induces a significant conformational change in EF-Tu, weakening its affinity for both the aa-tRNA and the ribosome. nih.govpnas.orgyoutube.com Consequently, the EF-Tu-GDP complex is released from the ribosome, allowing the aa-tRNA to fully accommodate into the A-site for peptide bond formation. nih.govyoutube.com The EF-Tu-GDP complex is considered the "inactive" form, which must then be recycled back to its GTP-bound state by another factor, EF-Ts, to participate in another round of elongation. nih.gov

Elongation Factor G (EF-G): After the peptide bond is formed, EF-G catalyzes the translocation of the ribosome along the mRNA. nih.gov EF-G, in its GTP-bound form, binds to the same or an overlapping site on the ribosome as EF-Tu. nih.gov This binding, followed by GTP hydrolysis to GDP, powers the movement of the tRNAs from the A and P sites to the P and E sites, respectively, and advances the mRNA by one codon. youtube.com The subsequent release of EF-G in its GDP-bound form frees the A-site for the next incoming aa-tRNA-EF-Tu-GTP complex. youtube.com The binding of EF-G and EF-Tu to the ribosome is mutually exclusive, ensuring the orderly progression of the elongation cycle. nih.gov

Initiation Factor 2 (IF-2): IF-2 is a crucial GTPase in the initiation of prokaryotic protein synthesis. Its primary role is to guide the initiator tRNA (fMet-tRNA) to the P-site of the 30S ribosomal subunit and to promote the association of the 30S and 50S subunits to form the functional 70S initiation complex. pnas.org IF-2 in its GTP-bound form greatly accelerates the formation of the 70S ribosome. nih.govnih.govdiva-portal.org In contrast, IF-2 complexed with GDP is inefficient at promoting this subunit association. nih.govnih.govdiva-portal.org GTP hydrolysis is required to release IF-2 from the 70S ribosome, a necessary step for the elongation phase to begin. nih.govdiva-portal.org Therefore, the GDP-bound state represents the inactive form of IF-2 that must be released and exchange its nucleotide before it can participate in a new round of initiation. pnas.org

Table 1: Role of GDP in Translational Factors

Factor Active Form Inactive Form Primary Function Role of GDP Binding
EF-Tu EF-Tu-GTP EF-Tu-GDP Delivers aminoacyl-tRNA to the ribosomal A-site. nih.gov Causes dissociation from the ribosome after GTP hydrolysis, releasing the aminoacyl-tRNA. nih.govyoutube.com
EF-G EF-G-GTP EF-G-GDP Catalyzes the translocation of the ribosome along mRNA. nih.gov Facilitates the release of EF-G from the ribosome after translocation. youtube.com
IF-2 IF-2-GTP IF-2-GDP Promotes the binding of initiator tRNA and the assembly of the 70S ribosome. pnas.org Represents the inactive state, inefficient in promoting ribosome subunit association. nih.govnih.gov

The Stringent Response and (p)ppGpp Metabolism

The stringent response is a global bacterial stress adaptation mechanism mediated by the alarmones guanosine tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively referred to as (p)ppGpp. asm.org This response allows bacteria to survive harsh conditions, such as nutrient deprivation, by reprogramming their cellular physiology from rapid growth to a state of maintenance and survival. asm.orgresearchgate.net Guanosine 5'-diphosphate is a direct substrate in the synthesis of these critical signaling molecules.

Under stress conditions like amino acid starvation, the synthesis of (p)ppGpp is catalyzed by RelA/SpoT homolog (RSH) enzymes. researchgate.netmdpi.com These enzymes utilize either GDP or GTP as a substrate. frontiersin.org Specifically, the synthesis of ppGpp involves the transfer of a pyrophosphate group (β and γ phosphates) from an ATP molecule to the 3'-hydroxyl group of GDP. frontiersin.orgnih.govresearchgate.net The reaction for ppGpp synthesis is:

ATP + GDP → ppGpp + AMP

Similarly, pppGpp is synthesized from GTP:

ATP + GTP → pppGpp + AMP nih.gov

In Escherichia coli, the enzyme RelA is primarily responsible for this synthesis during amino acid starvation, while the bifunctional enzyme SpoT is involved in the response to other stresses like fatty acid or carbon source starvation. asm.orgnih.gov

The intracellular levels of (p)ppGpp are tightly controlled by both synthesis and degradation. The primary enzyme responsible for the degradation of these alarmones in E. coli is SpoT, which possesses hydrolase activity. nih.govfrontiersin.org SpoT hydrolyzes ppGpp back to GDP and pyrophosphate, and pppGpp back to GTP and pyrophosphate. nih.gov

Another enzyme, GppA, also plays a role in modulating alarmone levels by specifically converting pppGpp into ppGpp through the removal of the 5'-gamma phosphate (B84403). asm.orgfrontiersin.org The physiological significance of this conversion is linked to the differential regulatory activity of the two alarmones. In vivo and in vitro studies have shown that pppGpp is generally a less potent regulator than ppGpp in controlling processes such as growth rate, rRNA transcription, and the induction of the stress sigma factor RpoS in E. coli. nih.gov However, in some cases, such as the inhibition of Bacillus subtilis DNA primase, pppGpp has been found to be a more potent inhibitor. nih.gov Small alarmone hydrolases (SAH) that degrade (p)ppGpp have also been identified in various bacterial species, including Pseudomonas aeruginosa. nih.gov

The accumulation of (p)ppGpp during the stringent response leads to a massive reprogramming of bacterial gene expression. mdpi.com A key target of (p)ppGpp is the RNA polymerase (RNAP). nih.gov In many bacteria, (p)ppGpp, often working in synergy with the transcription factor DksA, binds directly to RNAP. frontiersin.orgnih.gov This binding alters the enzyme's promoter selectivity, leading to the downregulation of genes associated with rapid growth, most notably those encoding stable RNAs (rRNA and tRNA) and ribosomal proteins. mdpi.comnih.gov Concurrently, (p)ppGpp upregulates the expression of genes involved in amino acid biosynthesis and other stress resistance pathways, helping the cell adapt to the nutrient-poor environment. mdpi.comnih.gov

A consistent observation in relaxed mutant strains of E. coli is the inverse correlation between the basal level of ppGpp and the rate of RNA synthesis. nih.govnih.gov When ppGpp levels decrease, RNA synthesis rates increase, and vice versa, providing strong evidence for the direct physiological role of basal ppGpp levels in regulating RNA accumulation even during normal growth. nih.gov

Guanosine 5'-diphosphate (sodium) in Cellular Stress Responses

Beyond its role as a precursor in the bacterial stringent response, GDP has been implicated in specific mammalian cellular stress pathways, particularly those related to inflammation and ion channel regulation.

Recent research has identified Guanosine 5'-diphosphate as a potential modulator of iron metabolism and inflammation-related signaling. GDP has been shown to act as an iron mobilizer. medchemexpress.com It can interfere with the interaction between the hormone hepcidin (B1576463) and the iron exporter ferroportin. medchemexpress.com This interaction is central to the pathogenesis of anemia of inflammation (AI). By preventing hepcidin-induced internalization and degradation of ferroportin, GDP can promote cellular iron efflux. medchemexpress.com This activity is linked to its ability to modulate the Interleukin-6 (IL-6)/STAT-3 signaling pathway, a key inflammatory cascade that drives hepcidin expression. medchemexpress.com This suggests a potential role for GDP in mitigating inflammatory conditions like AI. medchemexpress.com

Role in Iron Homeostasis: Hepcidin-Ferroportin Interaction

Guanosine 5'-diphosphate (GDP), a purine nucleoside diphosphate, has been identified as a key molecule in the regulation of iron homeostasis. nih.govxcessbio.com Its sodium salt form is often utilized in research for its enhanced water solubility and stability. medchemexpress.com The central mechanism of this regulation involves the interaction between hepcidin, a peptide hormone that is a key regulator of iron in mammals, and ferroportin (FPN), the sole known iron exporter protein. nih.govoregonstate.edu

Under normal physiological conditions, hepcidin binds to ferroportin, inducing its internalization and degradation. This process restricts the release of iron from cells, such as enterocytes and macrophages, into the bloodstream. nih.govoregonstate.edu However, in inflammatory states, elevated levels of hepcidin lead to excessive ferroportin degradation, resulting in impaired iron absorption and cellular iron retention. This mechanism is a primary contributor to the pathophysiology of anemia of inflammation. nih.govresearchgate.net

Research has demonstrated that Guanosine 5'-diphosphate can act as an iron mobilizer by directly interfering with the hepcidin-ferroportin interaction. medchemexpress.commedchemexpress.com Through in silico screening of a vast number of natural compounds, GDP was identified as a promising agent that binds to hepcidin. nih.gov Molecular dynamics simulations have further elucidated the specific residues on hepcidin that are crucial for stabilizing the hepcidin-GDP complex. nih.gov This binding is thought to inhibit hepcidin from interacting with ferroportin, thereby preventing the subsequent internalization and degradation of the iron exporter. nih.govresearchgate.net

In vitro studies using various cell lines, including HepG2 and Caco-2 cells, have provided experimental evidence for this mechanism. Treatment with Guanosine 5'-diphosphate disodium (B8443419) salt was shown to prevent hepcidin-induced ferroportin internalization, leading to an increase in ferroportin protein levels on the cell surface. nih.govmedchemexpress.com This stabilization of ferroportin facilitates effective cellular iron efflux. nih.govmedchemexpress.com Furthermore, the prevention of ferroportin degradation leads to a significant decrease in the levels of ferritin, the intracellular iron storage protein. researchgate.netmedchemexpress.com

The regulatory role of GDP extends to modulating the interleukin-6 (IL-6)/STAT3 signaling pathway, which is a key pathway in inflammatory processes and hepcidin expression. medchemexpress.commedchemexpress.com By influencing this pathway, GDP can indirectly affect iron homeostasis. medchemexpress.com

Implications in Anemia of Inflammation Research Models

The ability of Guanosine 5'-diphosphate to modulate the hepcidin-ferroportin axis has significant implications for the study of anemia of inflammation (AI), a condition characterized by iron-restricted erythropoiesis despite adequate iron stores. nih.govresearchgate.net AI is a common comorbidity in patients with chronic inflammatory diseases. researchgate.net

In animal models of AI, often induced by agents like turpentine (B1165885) or lipopolysaccharide (LPS), the administration of Guanosine 5'-diphosphate has shown promising results. nih.govnih.gov In a mouse model of turpentine-induced inflammatory anemia, the co-administration of GDP and ferrous sulphate was found to ameliorate the condition. nih.gov This was evidenced by an increase in hemoglobin levels and serum iron. nih.gov The treatment also led to increased ferroportin expression and a decrease in ferritin levels, indicating improved iron mobilization. nih.gov

Further studies using a chronic AI mouse model demonstrated that a liposome-encapsulated form of GDP (NH+GDP) could effectively reverse acute inflammatory hepcidin and hypoferremia. nih.gov This formulation was shown to increase hemoglobin levels, supporting effective iron-mediated erythropoiesis and the maintenance of normal iron homeostasis. nih.gov The mechanism in these models involves the suppression of pro-inflammatory mediators and the downregulation of the IL-6/JAK/STAT3 pathway, which in turn reduces the transcription of the hepcidin gene (Hamp). nih.gov Specifically, NH+GDP was found to attenuate the activation of the NF-κB pathway, leading to a reduction in the secretion of pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β. nih.gov This reduction in IL-6 levels subsequently leads to decreased activation of the JAK2/STAT3 pathway and a corresponding decrease in hepcidin expression. nih.gov

The table below summarizes the key findings from research models of anemia of inflammation investigating the effects of Guanosine 5'-diphosphate.

Research Model Key Findings Reference
Turpentine-induced AI in miceCo-administration of GDP and ferrous sulphate increased hemoglobin and serum iron levels, increased FPN expression, and decreased ferritin levels. nih.gov
Chronic AI mice model (LPS + Zymosan)Liposome-encapsulated GDP (NH+GDP) reversed hypoferremia and increased hemoglobin levels. nih.govresearchgate.net
Acute LPS-induced inflammation in miceNH+GDP significantly reduced serum IL-6 levels and suppressed the phosphorylation of JAK2/STAT3 in hepatocytes, leading to decreased Hamp mRNA expression. nih.gov
HepG2/Caco2 co-culture modelNH+GDP suppressed inflammation-mediated Hamp mRNA transcription and increased iron absorption. nih.gov

Guanosine 5'-diphosphate (sodium) in Neurological Research Models

Association with Pathogenesis of Neurological Diseases

Elevated levels of Guanosine 5'-diphosphate have been associated with the pathogenesis of various neurological diseases. medchemexpress.com While the precise mechanisms are still under investigation, the involvement of guanine-based purines, including GDP, in neuronal signaling and pathology is increasingly recognized. nih.gov GDP and its counterpart, guanosine 5'-triphosphate (GTP), are well-established as modulators of intracellular signal transduction through G-protein signaling. nih.gov Dysregulation of these pathways is implicated in a range of neurodevelopmental and neurodegenerative conditions. researchgate.net

G-protein coupled receptors (GPCRs) and their signaling cascades play a crucial role in neurotransmitter modulation, synaptic integrity, and neuronal survival. researchgate.net The activation state of G-proteins is determined by the binding of GTP (active) or GDP (inactive). nih.gov Alterations in GPCR signaling have been linked to disorders such as Parkinson's disease and Alzheimer's disease. researchgate.net For instance, in Alzheimer's disease, the accumulation of amyloid-β peptides can impact GPCR-mediated pathways, contributing to neurodegenerative consequences. researchgate.net

Furthermore, extracellular guanosine, which can be formed from the breakdown of guanine nucleotides like GDP, has been shown to have neuroprotective effects in various experimental models of neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. nih.govnih.govresearchgate.net This suggests that the balance and metabolism of guanine-based purines are critical for neuronal health.

Giant depolarizing potentials (GDPs), a form of neuronal synchrony in the developing hippocampus, are driven by the neurotransmitters glutamate (B1630785) and GABA. frontiersin.org While these are distinct from the chemical compound Guanosine 5'-diphosphate, their shared acronym highlights the diverse roles of guanine-related entities in the nervous system. The proper regulation of these electrical GDPs is crucial for the normal development of neuronal networks, and their disruption can lead to structural impairments. frontiersin.org

Modulation of Neuroinflammation and Oxidative Stress in Research Models

Guanosine 5'-diphosphate and its related guanine-based purines are implicated in the modulation of neuroinflammation and oxidative stress, key processes in the pathology of many neurological diseases. nih.govmdpi.com While direct studies on GDP (sodium) are limited, research on its metabolite, guanosine, provides significant insights into these modulatory effects. nih.gov

Guanosine has been demonstrated to counteract inflammatory processes and oxidative stress in various neurological research models. nih.govmdpi.com In models of neuroinflammation, guanosine can prevent the production of reactive oxygen species (ROS) and modulate the levels of inflammatory cytokines. nih.gov For example, it has been shown to counteract the increase in pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov

In the context of oxidative stress, guanosine exhibits antioxidant properties, partly by stimulating the endogenous antioxidant response. nih.gov It can induce the expression and activity of antioxidant enzymes like heme oxygenase-1 (HO-1). nih.govmdpi.com

The mechanisms underlying these protective effects are complex and appear to involve the activation of several intracellular signaling pathways. nih.govresearchgate.net These pathways may be triggered directly or indirectly by guanosine and its parent nucleotides. nih.gov The activation of G-protein-coupled signaling is considered important for some of the neuroprotective effects of guanosine. nih.gov

The table below summarizes the modulatory effects of guanosine, a metabolite of GDP, on neuroinflammation and oxidative stress in research models.

Effect Mechanism/Observation Research Model Context Reference
Anti-inflammatory Counteracts the increase in pro-inflammatory cytokines (IL-6, TNF-α).Microglial cells exposed to amyloid-β; LPS-induced inflammation. nih.gov
Antioxidant Prevents the production of reactive oxygen species (ROS).Astrocytes subjected to oxidative injury; models of ischemic stroke. nih.govmdpi.com
Induction of Antioxidant Enzymes Increases the expression and/or activity of heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).Astrocytes with inflammatory injury; models of azide-induced oxidative damage. nih.govmdpi.com
Modulation of Signaling Pathways Activates PI3K/Akt and MAPKs signaling cascades.Models of ischemic damage and glutamatergic excitotoxicity. nih.gov

Enzymological and Molecular Studies of Guanosine 5 Diphosphate Sodium Interactions

Enzyme Kinetics and Substrate Specificity

The transformation and processing of GDP are central to its biological functions. This section details its role as a substrate for pyruvate (B1213749) kinase, its processing by ectonucleotidases and nucleoside phosphorylases, and its involvement in the hydrolytic cycle of the FtsZ protein.

Pyruvate kinase (PK) is a pivotal enzyme in glycolysis, catalyzing the transfer of a phosphate (B84403) group from phosphoenolpyruvate (B93156) (PEP) to a nucleoside diphosphate (B83284). proteopedia.org While adenosine (B11128) diphosphate (ADP) is conventionally known as the primary substrate for this reaction to produce ATP, research has shown that pyruvate kinase can also utilize other nucleoside diphosphates, including GDP. nih.govworthington-biochem.com The use of GDP as a substrate results in the formation of Guanosine (B1672433) 5'-triphosphate (GTP), a molecule essential for processes like protein synthesis and signal transduction. biosynth.commedline.comsigmaaldrich.com

Studies on pyruvate kinase from various organisms have demonstrated its capacity to phosphorylate GDP. For rabbit muscle pyruvate kinase, the enzyme can phosphorylate ADP, GDP, UDP, and CDP, with the activity level decreasing in that order. worthington-biochem.com This indicates a broader substrate specificity than often highlighted in general metabolic pathways.

In the bacterium Bacillus subtilis, pyruvate kinase has been shown to efficiently generate GTP from GDP, suggesting that in some organisms, GTP production may be a primary role for this glycolytic enzyme. nih.gov This challenges the conventional view that PK predominantly produces ATP. nih.gov A loss-of-function mutation in the pyk gene in B. subtilis led to a significant increase in intracellular GDP levels, indicating that the conversion of GDP to GTP was severely hampered. nih.gov

Similarly, a novel GDP-dependent pyruvate kinase isozyme (TgPyKII) identified in Toxoplasma gondii shows a marked preference for GDP over ADP. nih.gov Kinetic analysis of this isozyme revealed that the kcat/Km value for GDP was 337-fold higher than that for ADP, highlighting a specialized role in guanine (B1146940) nucleotide metabolism. nih.gov

Table 1: Kinetic Parameters of Toxoplasma gondii Pyruvate Kinase II (TgPyKII) with Various Nucleotide Substrates nih.gov

Substrate Km (mM) kcat (s⁻¹) kcat/Km (s⁻¹mM⁻¹)
GDP 0.057 ± 0.006 19.2 ± 0.4 337
IDP 0.043 ± 0.005 4.9 ± 0.1 114
ADP 0.23 ± 0.02 1.8 ± 0.03 7.8
UDP 0.38 ± 0.03 1.6 ± 0.03 4.2

This table presents the kinetic constants for the nucleotide substrates of recombinant TgPyKII. The data shows a clear preference for GDP.

The extracellular concentration and activity of nucleotides like GDP are regulated by ectoenzymes, which have their active sites oriented towards the outside of the cell. bellbrooklabs.com Ectonucleotidases are a key family of such enzymes that hydrolyze nucleotides, thereby controlling purinergic signaling. nih.govfrontiersin.org These enzymes can sequentially hydrolyze tri- and diphosphonucleosides. bellbrooklabs.com For instance, ectonucleoside triphosphate diphosphohydrolase-1 (ENTPD1 or CD39) can hydrolyze ATP to ADP and subsequently to AMP. bellbrooklabs.comfrontiersin.org While much of the focus is on adenine (B156593) nucleotides, these enzymes are often not strictly specific and can hydrolyze other nucleotides like UTP and UDP with similar efficiency. bellbrooklabs.com The processing of GDP by these enzymes would involve its hydrolysis to Guanosine 5'-monophosphate (GMP).

Another class of enzymes involved in nucleotide processing is the nucleoside phosphorylases. These enzymes catalyze the phosphorolytic cleavage of the glycosidic bond in nucleosides to form a ribose-1-phosphate (B8699412) and the respective nucleobase. While their primary substrates are nucleosides (like guanosine), their activity is part of the broader pathway of nucleotide metabolism that includes the interconversion of GDP. medchemexpress.com For example, GDP can be converted to guanosine, which can then be acted upon by purine (B94841) nucleoside phosphorylase. medchemexpress.comnih.gov

A specific type of phosphorylase, GDP-D-glucose phosphorylase, has been identified in C. elegans and mammals. This enzyme acts on GDP-D-glucose, cleaving it to produce glucose-1-phosphate and GDP, playing a quality control role in the nucleoside diphosphate sugar pool. nih.gov This demonstrates a direct enzymatic reaction involving the production of GDP from a nucleotide sugar.

FtsZ is a prokaryotic homolog of tubulin that is essential for bacterial cell division. embopress.org It polymerizes into a dynamic ring structure (the Z-ring) at the division site, a process that is powered by the binding and hydrolysis of GTP. embopress.orgacs.org The FtsZ protein is a GTPase, meaning it binds GTP and hydrolyzes it to GDP and inorganic phosphate (Pi). nih.govscispace.com

The nucleotide bound to FtsZ dictates its conformational state and polymerization tendency. FtsZ bound to GTP is in a conformation that favors polymerization into straight filaments. acs.orgresearchgate.net The assembly of FtsZ monomers into a polymer activates its GTPase activity, as the catalytic site is formed at the interface between adjacent subunits. scispace.comresearchgate.netplos.org Following hydrolysis, the FtsZ subunit is bound to GDP. FtsZ-GDP has a different conformation that weakens the bonds within the polymer, leading to filament curvature and promoting depolymerization. nih.govacs.org

Therefore, GDP is not a substrate for hydrolysis but rather the product of the FtsZ GTPase reaction. The accumulation of GDP-bound FtsZ within the filaments is a critical factor that drives the dynamic turnover of the Z-ring. researchgate.net The rate of GTP hydrolysis and the subsequent dissociation of GDP are key kinetic parameters that regulate the treadmilling of FtsZ filaments, a process essential for cytokinesis. plos.org Studies have shown that the dissociation of GDP from FtsZ may be a slow step, potentially slow enough that polymer disassembly occurs first, contributing to the dynamic cycling of the filaments. nih.gov

Table 2: Kinetic Parameters of FtsZ Nucleotide Interactions

Parameter Value Condition Reference
GTP Hydrolysis Rate ~8/min Steady state, 25 µM FtsZ acs.org
GDP Increase Rate 5.6 ± 0.9/min Single turnover assay, 25 µM FtsZ acs.org
GTP Binding Affinity (Kb) 20 to 300 µM⁻¹ ApoFtsZ from M. jannaschii nih.gov

This table summarizes key kinetic data related to the FtsZ GTPase cycle, showing the rate of hydrolysis and the binding affinities for both GTP and GDP.

Allosteric Regulation and Binding Dynamics of Guanosine 5'-diphosphate (sodium)-Binding Proteins

GDP plays a critical role as an allosteric regulator, a molecule that binds to an enzyme at a site other than the active site to modulate its activity. This is most prominently observed in the function of GTP-binding proteins, or G-proteins, which act as molecular switches in a vast array of cellular signaling pathways. wikipedia.org

G-proteins cycle between an inactive, GDP-bound state and an active, GTP-bound state. wikipedia.orgyoutube.com The binding of GDP to the protein's nucleotide-binding pocket locks it in an "off" conformation. The dissociation of this tightly bound GDP is the rate-limiting step in the activation of G-proteins. nih.gov This release is catalyzed by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for the more abundant GTP, thereby switching the protein to its "on" state. wikipedia.org The intrinsic GTPase activity of the G-protein, often accelerated by GTPase-Activating Proteins (GAPs), later hydrolyzes GTP back to GDP, returning the protein to its inactive state. youtube.com The kinetics of GDP dissociation and GTP binding are therefore central to the timing and duration of cellular signals mediated by G-proteins. nih.govnih.gov

Beyond the canonical G-protein families, GDP also acts as an allosteric inhibitor for other enzymes. For example, inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in the synthesis of guanine nucleotides, is allosterically inhibited by both GDP and GTP. researchgate.net This feedback inhibition allows the cell to maintain homeostasis of its guanine nucleotide pool. Binding of GDP to the regulatory Bateman domains of IMPDH stabilizes the enzyme in an inhibited conformation. researchgate.net

Another example is transglutaminase 2 (TG2), a multifunctional protein whose cross-linking activity is allosterically inhibited by GTP. nih.gov While GTP is the direct inhibitor, the mechanism involves switching from a GDP-bound state. The binding of GTP facilitates a compact, catalytically inactive conformation, demonstrating how the exchange between GDP and GTP can regulate enzymatic functions beyond signaling. nih.gov

Advanced Research Methodologies for Studying Guanosine 5 Diphosphate Sodium

Structural Biology Approaches

The three-dimensional conformation of Guanosine (B1672433) 5'-diphosphate and the proteins to which it binds are fundamental to understanding its biological activity. Structural biology provides the tools to visualize these molecules at an atomic level.

X-ray crystallography is a cornerstone technique for determining the high-resolution three-dimensional structure of molecules, including proteins complexed with ligands like Guanosine 5'-diphosphate. This method relies on the ability to crystallize the molecule of interest and then analyze the diffraction pattern produced when the crystal is exposed to a focused X-ray beam. libretexts.org

In the context of G-proteins and GTPases, X-ray crystallography has been instrumental in defining the conformational states associated with GDP and GTP binding. The GDP-bound form is typically characterized as the "inactive" state of the protein. For instance, the crystal structure of the human M-RAS protein bound to GDP reveals the specific conformation of the protein in its inactive state. nih.gov This structural information is invaluable for understanding the molecular switch mechanism of GTPases, where the exchange of GDP for GTP triggers a conformational change to the "active" state. These detailed structural insights, such as those obtained for various Ras superfamily proteins, can offer a basis for the design of selective therapeutic compounds that target specific conformational states of these important signaling proteins. nih.govresearchgate.net The process involves obtaining high-quality crystals of the protein-GDP complex, which can be a significant challenge, followed by data collection and computational analysis to generate an electron density map and ultimately, an atomic model of the protein-ligand complex. libretexts.orgresearchgate.netyoutube.com

Table 1: Selected X-ray Crystal Structures of Proteins in Complex with Guanosine 5'-diphosphate (GDP)

Protein PDB ID Resolution (Å) Key Findings
Human M-RAS 8Q2Z 1.85 Reveals the inactive conformation of the GTPase, providing a template for selective inhibitor design. nih.gov
Human H-Ras 4Q21 1.21 Details the GDP-bound state and the interactions within the nucleotide-binding pocket.
E. coli Elongation factor Tu 1EFT 2.60 Shows the conformation of the GDP-bound state, crucial for its role in protein synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution, providing dynamic and conformational information that is complementary to the static picture from X-ray crystallography. For Guanosine 5'-diphosphate, NMR has been crucial in elucidating its precise chemical structure and conformation.

Through the use of techniques like 13C NMR spectroscopy, the positions of the phosphate (B84403) groups on the ribose sugar have been definitively established. nih.govpnas.org For example, the analysis of chemical shifts in the 13C spectrum of guanosine 5'-diphosphate, 3'-diphosphate (ppGpp) confirmed the attachment of the diphosphate (B83284) groups to the 5' and 3' positions of the ribose. pnas.org Furthermore, 1H NMR, particularly through the use of the Nuclear Overhauser Effect (NOE), can reveal the conformation of GDP when it is bound to a protein. A study on a mutant of the human c-Ha-ras protein used time-dependent NOE profiles to determine that the protein-bound GDP adopts an anti conformation around the N-glycosidic bond and a C2'-endo form for the ribose ring. nih.gov This level of detail is critical for understanding the specific interactions between the nucleotide and the protein. nih.gov

Table 2: NMR Spectroscopic Data for the Structural Elucidation of Guanosine Derivatives

Nucleus NMR Technique Key Finding Reference
13C 13C NMR Confirmed the structure of guanosine 5'-diphosphate, 3'-diphosphate. nih.govpnas.org
1H NOE Spectroscopy Determined the anti conformation of GDP bound to a c-Ha-ras mutant protein. nih.gov
13C 13C NMR Analysis of [8-13C]GDP confirmed the incorporation of 13C at the 8-position of the guanine (B1146940) ring. nih.gov

The binding of Guanosine 5'-diphosphate to a protein can induce or stabilize specific conformations, a phenomenon that is central to its regulatory role. The study of these conformational changes is a key area of research. Two primary models describe these binding events: the "induced fit" model, where the ligand induces a conformational change in the protein upon binding, and the "pre-existing equilibrium" or "conformational selection" model, which posits that a protein exists in an ensemble of conformations, and the ligand selectively binds to and stabilizes a specific one. gersteinlab.orgpsu.edu

Regardless of the precise mechanism, the binding of GDP typically maintains a G-protein in its inactive conformation. The exchange of GDP for GTP then triggers a significant conformational change, particularly in regions known as the switch I and switch II loops, which in turn modulates the protein's ability to interact with downstream effector proteins. Understanding the specific conformational differences between the GDP-bound and GTP-bound states is crucial for deciphering the molecular basis of G-protein signaling. These conformational changes can be studied using a variety of biophysical techniques, including X-ray crystallography and NMR, as well as methods like circular dichroism and fluorescence spectroscopy, which can monitor changes in protein secondary and tertiary structure upon ligand binding.

Advanced Analytical Techniques

The accurate quantification and identification of Guanosine 5'-diphosphate in various samples are essential for studying its metabolism and its role in cellular processes. Advanced analytical techniques provide the necessary sensitivity and specificity for these measurements.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. In the study of Guanosine 5'-diphosphate, HPLC is invaluable for assessing the purity of GDP preparations and for quantifying its concentration in biological samples. sigmaaldrich.com

Various HPLC methods have been developed for the analysis of guanine nucleotides. A common approach is reversed-phase HPLC, often using a C18 column, which separates molecules based on their hydrophobicity. nifc.gov.vnnih.gov Ion-pairing agents are frequently added to the mobile phase to improve the retention and resolution of highly polar nucleotides like GDP. nih.gov The separated nucleotides are typically detected by UV absorbance at a specific wavelength, usually around 252-260 nm. nifc.gov.vnhelixchrom.com These methods have been applied to quantify the nucleotide content of G-proteins, allowing for the determination of the fractional activation state of the protein population. nih.gov Furthermore, HPLC is used in enzyme activity assays, for example, to monitor the conversion of substrates to products in reactions involving GDP. researchgate.net

Table 3: Representative HPLC Methods for the Analysis of Guanosine Nucleotides

Column Type Mobile Phase Detection Application Reference
C18 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate UV (250 nm) Simultaneous analysis of GMP and IMP in food products. nifc.gov.vn
C18 92.5 mM KH2PO4, 9.25 mM tetrabutylammonium (B224687) bromide, 7.5% acetonitrile UV Quantification of guanine nucleotides bound to Ras GTPase. nih.gov
Amaze TCH Acetonitrile gradient with 10 mM Ammonium Acetate pH 5 UV (255 nm) Separation of various nucleosides including guanosine. helixchrom.com
C18 Gradient of low to high ionic strength buffer UV Detection of ppGpp in bacterial cells. nih.gov

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for the identification and quantification of molecules with high sensitivity and specificity. In the fields of metabolomics and proteomics, MS plays a crucial role in the study of Guanosine 5'-diphosphate and its associated pathways. nih.govchimia.chmdpi.com

In metabolomics, which is the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, MS, often coupled with liquid chromatography (LC-MS), is used to identify and quantify GDP and other related nucleotides. researchgate.net This allows for the investigation of metabolic pathways and the discovery of biomarkers for various diseases. For example, LC-MS/MS has been used for the detection and quantification of guanosine 5'-diphosphate-3'-diphosphate (ppGpp) in bacteria, providing insights into the stringent response. nih.gov

In proteomics, the large-scale study of proteins, MS is used to identify proteins that interact with GDP and to characterize post-translational modifications that may be regulated by GDP/GTP binding. For instance, phosphoproteomics, a sub-discipline of proteomics that focuses on protein phosphorylation, utilizes MS to identify phosphorylation events that are part of G-protein signaling cascades. nih.gov The high sensitivity and resolution of modern mass spectrometers enable the detailed characterization of complex biological systems, shedding light on the intricate roles of Guanosine 5'-diphosphate.

Applications of Fluorescence Spectroscopy (e.g., MANT-GDP) for Binding Studies

Fluorescence spectroscopy, particularly with the use of fluorescent analogs of GDP such as N-methylanthraniloyl-GDP (MANT-GDP), is a powerful tool for investigating the binding of guanine nucleotides to proteins in real-time. The MANT group is an environmentally sensitive fluorophore, and its fluorescence properties change upon binding to a protein, providing a direct readout of the binding event. promega.comnih.gov This technique is instrumental in studying the kinetics and affinity of GDP for G-proteins and other nucleotide-binding proteins.

A key characteristic of MANT-GDP is the significant increase in its fluorescence intensity, typically about twofold, upon binding to a protein. nih.govnih.gov This enhancement is attributed to the change in the microenvironment of the MANT fluorophore as it moves from the aqueous solution to the more hydrophobic nucleotide-binding pocket of the protein. researchgate.net The modification of GDP with the MANT group generally does not significantly alter its interaction with the target protein, making it a reliable probe for these studies. nih.gov

Key Research Findings from MANT-GDP Binding Studies:

G-Protein Activation and Dissociation: Stopped-flow fluorescence experiments using MANT-GDP have been instrumental in dissecting the kinetics of G-protein activation. For instance, studies on the G-protein G(o) revealed that the binding of MANT-GTP analogs is a magnesium-dependent process that can be accelerated by mastoparan, a peptide that promotes GDP release. promega.com These studies also demonstrated that the dissociation of MANT-GDP can be surprisingly rapid compared to unmodified GDP. promega.com

Ras Protein Family: The binding of MANT-GDP to Ras proteins, a family of small GTPases crucial in cell signaling, has been extensively studied. Stopped-flow experiments have revealed a two-step binding mechanism for both MANT-GDP and MANT-GTP with Ras proteins. nih.gov Furthermore, MANT-GDP dissociation assays have been developed to compare the relative binding affinities of different Ras mutants for GDP and GTP, providing insights into how mutations can affect the nucleotide-binding properties of these oncoproteins. nih.gov

Förster Resonance Energy Transfer (FRET): MANT-GDP can also be used as a donor fluorophore in FRET experiments to study protein-protein interactions and conformational changes. By pairing MANT-GDP with an acceptor fluorophore on another protein or a different part of the same protein, researchers can measure the distance between the two fluorophores and, by extension, monitor dynamic cellular processes. researchgate.net

Protein StudiedMethodologyKey FindingReference
G-protein (G(o))MANT-GTPγS/MANT-GTP FluorescenceMastoparan accelerates the rate of MANT-guanine nucleotide binding and the G-protein conformational activation step. promega.com
Ras ProteinsStopped-Flow Fluorescence with MANT-GDP/MANT-GTPA two-step binding mechanism for both GDP and GTP was identified. nih.gov
Small GTPasesMANT-GDP Dissociation AssayA method to compare the relative binding strength of a protein to GTP and GDP was developed. nih.gov
Gαi1Δ31Fluorescence Spectroscopy with MANT-GDP/MANT-GMP-PNPThe protein entraps MANT-GMP-PNP more tightly than the GDP adduct, with calculated Kd values of 16 μM for MANT-GDP and 3 μM for MANT-GMP-PNP. researchgate.net

Functional Assays

Functional assays are essential for understanding the physiological consequences of GDP binding and its role in signaling pathways. These assays move beyond simple binding events to measure the activity of downstream effectors.

Radioligand Binding Assays (e.g., GTP-γ-35S, [35S]-GTPγS Binding)

The [35S]GTPγS binding assay is a widely used functional assay to measure the activation of G-protein coupled receptors (GPCRs). researchgate.netcreative-bioarray.com This assay relies on the principle that agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. nih.gov By using the non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, the activated G-protein becomes permanently labeled, and the amount of radioactivity incorporated into the cell membranes is proportional to the extent of GPCR activation. creative-bioarray.comrevvity.com

A critical component of this assay is the inclusion of a high concentration of unlabeled GDP. nih.gov The exogenous GDP serves two main purposes: it suppresses the basal binding of [35S]GTPγS to non-GPCR targets, thereby reducing background noise, and it occupies the nucleotide-binding pocket of inactive G-proteins. nih.gov Upon agonist stimulation, the affinity of the G-protein for GDP decreases, facilitating the binding of [35S]GTPγS. nih.gov The optimal concentration of GDP needs to be empirically determined for each experimental system to maximize the signal-to-background ratio. researchgate.netnih.gov

Key Research Findings from [35S]-GTPγS Binding Assays:

Agonist Potency and Efficacy: This assay is routinely used to generate concentration-response curves for agonists, allowing for the determination of their potency (EC50) and efficacy (Emax) at a specific GPCR. creative-bioarray.comnih.gov

G-Protein Coupling Specificity: While most effective for Gi/o-coupled receptors, modifications to the assay allow for the study of Gs and Gq-coupled receptors as well. researchgate.netrevvity.com

Constitutive Activity and Inverse Agonism: The assay can also be used to study the constitutive activity of receptors and to identify inverse agonists, which are ligands that reduce the basal level of G-protein activation. nih.gov

Assay ParameterRole of Guanosine 5'-diphosphate (sodium)SignificanceReference
Basal BindingSuppresses non-specific binding of [35S]GTPγS.Increases the signal-to-noise ratio of the assay. nih.gov
Agonist StimulationAgonist binding reduces the affinity of the G-protein for GDP, allowing for [35S]GTPγS to bind.Enables the measurement of agonist-induced GPCR activation. researchgate.netnih.gov
Assay OptimizationThe concentration of GDP must be optimized for each receptor system.Maximizes the agonist-stimulated signal over the basal signal. nih.gov

Electrophysiological Techniques (e.g., Patch-Clamp Assays for Ion Channels)

Patch-clamp electrophysiology is a powerful technique for studying the function of individual ion channels in the cell membrane. youtube.comcnr.it This method allows for the direct measurement of ion currents and provides insights into how these channels are regulated by intracellular signaling molecules, including GDP. The on/off state of G-proteins, which is determined by whether they are bound to GTP or GDP, can directly modulate the activity of certain ion channels. nih.gov

For example, inwardly rectifying potassium (Kir) channels are often regulated by G-proteins. The patch-clamp technique, particularly in the inside-out configuration, allows researchers to apply GDP and its analogs directly to the intracellular face of the membrane patch and observe the resulting changes in channel activity.

Key Research Findings from Patch-Clamp Assays:

Inwardly Rectifying Chloride Channels: In cultured hippocampal neurons, an inwardly rectifying chloride channel was identified whose open state probability was reduced by the GDP analog, guanosine 5'-O-(2-thiophosphate) (GDP-β-S), suggesting regulation by G-proteins. nih.gov

ATP-sensitive Potassium (KATP) Channels: Studies on KATP channels, which are composed of Kir6.x and SUR subunits, have shown that they are sensitive to nucleoside diphosphates. nih.gov For instance, the SUR2B/Kir6.1 channel forms a K+ channel that is sensitive to GDP. nih.gov

G-Protein Gating: The direct application of GDP and GTP analogs in patch-clamp experiments has been crucial in demonstrating the G-protein gating mechanism for a variety of ion channels, providing a direct link between GPCR activation and changes in cellular excitability.

Cell-Based Assays for Signaling Pathway Analysis

Cell-based assays provide a more integrated view of GPCR signaling by measuring downstream events within a living cell. These assays are often based on reporter gene expression, where the activation of a specific signaling pathway leads to the production of a measurable protein, such as luciferase or β-galactosidase. promega.comyoutube.com

The activation of G-proteins by the exchange of GDP for GTP initiates a cascade of intracellular events that ultimately lead to changes in gene transcription. nih.govnih.gov By coupling a response element for a particular signaling pathway (e.g., cAMP response element (CRE) for Gs-coupled receptors) to a reporter gene, researchers can quantify the activity of that pathway. promega.com

Commonly Used Cell-Based Signaling Assays:

Luciferase Reporter Assays: These assays are highly sensitive and have a broad dynamic range, making them suitable for high-throughput screening. promega.com They can be designed to measure the activity of Gs, Gi, Gq, and G12 signaling pathways. promega.com

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): These techniques can be used to monitor protein-protein interactions in real-time within living cells. For example, BRET can be used to detect the dissociation of Gα from Gβγ subunits upon GPCR activation, a process initiated by GDP-GTP exchange. nih.gov

Tango and Split TEV Assays: These are protease cleavage assays that provide a single data point per experimental condition and are used to assess GPCR activation. nih.gov

These cell-based assays are invaluable for profiling the signaling pathways activated by different GPCRs and for screening compound libraries to identify novel agonists and antagonists. promega.comnih.gov

Molecular Probes and Labeling Strategies

To visualize and track the dynamics of GDP within a cellular context, researchers employ various molecular probes and labeling strategies.

Radioactive Isotope Labeling for Intracellular Tracking

Radioactive isotopes provide a highly sensitive method for tracking the fate of molecules within cells and organisms. Guanosine 5'-diphosphate can be labeled with radioactive isotopes, such as tritium (B154650) ([3H]), to study its transport, metabolism, and interaction with intracellular components.

One key application of radiolabeled GDP is in studying the release of GDP from G-proteins, a critical step in their activation cycle. For instance, by pre-labeling G-proteins in adipocyte membranes with [3H]GTP, which is then hydrolyzed to [3H]GDP, researchers can measure the agonist-stimulated release of [3H]GDP. nih.gov This approach has been used to demonstrate that different classes of receptors are coupled to distinct pools of G-proteins (Ns for stimulatory and Ni for inhibitory). nih.gov

Direct cell labeling with radiotracers is also a method used for in vivo cell tracking with techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov While not directly tracking GDP, this highlights the principle of using radiolabeling to follow biological processes. More specifically related to GDP, intracellular tracking of single native molecules can be achieved through techniques like nanopore electroporation to deliver labeled probes. pnas.org

Key Research Findings from Radioactive Isotope Labeling:

Distinct G-Protein Pools: Studies using [3H]GDP release assays in rat and hamster adipocyte membranes provided evidence for the existence of separate stimulatory (Ns) and inhibitory (Ni) G-protein pools coupled to different sets of receptors. nih.gov

Toxin Mechanism of Action: These assays were also instrumental in elucidating the mechanism of action of bacterial toxins like cholera toxin and pertussis toxin, showing that cholera toxin acts on Ns while pertussis toxin targets Ni. nih.gov

Fluorescent Tagging for Localization and Interaction Studies

The study of Guanosine 5'-diphosphate (GDP) and its interactions within cellular systems has been significantly advanced by the development of fluorescent tagging methodologies. These techniques allow for the real-time visualization of GDP localization and its dynamic interactions with binding partners, such as G-proteins.

A common strategy involves the synthesis of fluorescent analogues of GDP. For instance, a derivative of GDP can be created by reacting 2'-amino-2'-deoxy-GDP with fluorescamine. nih.gov This fluorescent analogue has been shown to bind tightly to proteins like the elongation factor Tu (EF-Tu) from Escherichia coli. nih.gov The fluorescence properties of these analogues, including their emission spectra, polarization, and lifetimes, change upon binding to a protein, providing a detectable signal for interaction studies. nih.gov

Another approach utilizes fluorophores like N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) (NBD) to create fluorescent GTP analogues, which are then used to study the kinetics of G-proteins like Ras. nih.gov These fluorescently labelled nucleotides are instrumental in monitoring GTPase activity and the influence of regulatory proteins. nih.gov The choice of fluorophore is critical, as its properties can be sensitive to the local microenvironment of the nucleotide-binding site, leading to significant changes in fluorescence intensity upon protein binding. nih.govyoutube.com

Förster Resonance Energy Transfer (FRET) is a powerful application of fluorescent tagging for studying protein-protein interactions. frontiersin.org In a FRET-based assay, two proteins of interest are tagged with a donor and an acceptor fluorophore. If the proteins interact, bringing the fluorophores into close proximity (typically within a few nanometers), energy is transferred from the excited donor to the acceptor, resulting in a measurable change in fluorescence. frontiersin.org This technique has been instrumental in mapping structural transitions in receptors during activation. nih.gov

It is important to consider that the fluorescent tag itself can potentially interfere with the biological function of the molecule it is attached to. biorxiv.org Therefore, it is crucial to validate the functionality of the fluorescently tagged proteins to ensure that the observed interactions accurately reflect the endogenous processes. frontiersin.org

The table below summarizes key fluorescent analogues of GDP and their applications:

Fluorescent AnalogueTarget Protein/SystemApplicationKey Findings
Fluorescamine-GDPElongation Factor Tu (EF-Tu)Studying protein-nucleotide binding kineticsAllowed for the determination of the dissociation rate constant of the GDP analogue from EF-Tu. nih.gov
MANT-GDPRas-like proteinsAnalyzing nucleotide exchange reactionsThe fluorescence of MANT-GDP increases significantly upon binding to Ras, enabling the study of exchange factors. youtube.com
NBD-GTPK-RasMonitoring GTPase activity and protein interactionsRevealed the effects of oncogenic mutations on the GTPase cycle and interaction with regulatory proteins like SOS1. nih.gov
Tetramethylrhodamine-ParMGDP/GTPasesReal-time measurement of GDP concentrationsThe biosensor exhibits a fast fluorescence response to changes in GDP concentration, allowing for the monitoring of GTPase and GTP-dependent kinase reactions. nih.gov

In Vitro and Ex Vivo Experimental Models

Cell-Free Protein Synthesis Systems and Ribosomal Studies

Cell-free protein synthesis (CFPS) systems, which utilize cellular machinery extracted from cells, provide a powerful in vitro platform for studying the fundamental processes of transcription and translation without the complexities of a living cell. mdpi.com These systems have been instrumental in elucidating the role of guanine nucleotides in protein synthesis.

In E. coli-based cell-free systems, the synthesis of ribosomal RNA (rRNA) is a significant portion of the total transcription. nih.gov The addition of guanosine tetraphosphate (B8577671) (ppGpp), a derivative of GDP, to these systems has been shown to selectively inhibit the accumulation of rRNA, suggesting a direct regulatory role for this molecule in ribosome synthesis during conditions like amino acid deprivation. nih.gov This inhibitory effect occurs at the level of synthesis rather than degradation. nih.gov Conversely, ppGpp can stimulate the transcription of other operons, such as the trp and lac operons, indicating its function as a global regulator that can alter the affinity of RNA polymerase for different promoters. nih.gov

CFPS systems also enable the study of large, complex enzymes like non-ribosomal peptide synthetases (NRPSs), which are often difficult to express in living cells. frontiersin.org The production of these enzymes in a cell-free environment overcomes issues of cellular toxicity and allows for the direct analysis of their activity and the synthesis of their peptide products. frontiersin.org Researchers have successfully expressed and reconstituted partial NRPS assembly lines in vitro, leading to the synthesis of products like d-Phe-l-Pro DKP at yields comparable to or even exceeding those of cell-based systems. frontiersin.org

Furthermore, CFPS allows for the precise quantification of ribosomal performance. researchgate.net By using enhanced-arrest peptide variants, researchers can directly measure the fraction of active ribosomes and the number of synthesis cycles they undergo, providing a detailed characterization of the translation process. researchgate.net

Bacterial (e.g., Escherichia coli) and Plant Model Systems

Escherichia coli serves as a fundamental model organism for studying the roles of Guanosine 5'-diphosphate (GDP) and its derivatives. nih.gov GDP is a known metabolite in E. coli, playing a crucial role in various cellular processes. nih.gov The stringent response, a key bacterial survival mechanism under nutrient limitation, is mediated by the alarmone guanosine 5'-diphosphate 3'-diphosphate (ppGpp), which is synthesized from GTP and is closely related to GDP. pnas.orgpnas.org In E. coli, ppGpp acts as a positive effector for the transcription of certain operons, like the histidine operon, and is a general signal for amino acid deficiency. pnas.org This nucleotide interacts with RNA polymerase, altering its promoter specificity and thereby reprogramming gene expression to adapt to stress conditions. nih.gov

Interestingly, a similar stringent response mechanism has been identified in plants. pnas.orgnih.gov The bacterial alarmone ppGpp has been found in the chloroplasts of plant cells. pnas.orgnih.gov The levels of ppGpp in plants increase significantly in response to various biotic and abiotic stresses, including wounding, heat shock, high salinity, and drought. pnas.orgnih.gov Furthermore, in vitro studies have shown that ppGpp can inhibit the activity of chloroplast RNA polymerase, demonstrating a conserved regulatory mechanism between bacteria and plants. pnas.orgnih.gov This suggests that ppGpp plays a critical role in systemic plant signaling to adapt to environmental changes. pnas.org

The table below highlights the role of GDP and its derivatives in these model systems:

Model SystemKey MoleculeRoleSignificance
Escherichia coliGDP, ppGppMetabolite, regulator of the stringent response, transcriptional effector. nih.govpnas.orgEssential for bacterial adaptation to nutrient stress by modulating gene expression. nih.govpnas.org
Plants (e.g., Arabidopsis thaliana)ppGppStress signal molecule in chloroplasts. pnas.orgnih.govMediates adaptation to a wide range of environmental stresses by inhibiting chloroplast RNA polymerase. pnas.orgnih.gov

Mammalian Cell Culture Applications (e.g., HEK293T cells, H9c2 cells, HepG2, Caco-2)

Mammalian cell lines are invaluable tools for investigating the multifaceted roles of Guanosine 5'-diphosphate (GDP) in cellular signaling, metabolism, and disease.

HEK293T cells are widely used for studying G-protein coupled receptors (GPCRs) and their signaling pathways, where the GDP/GTP exchange on G-proteins is a central mechanism. nih.gov These cells are easily transfected and serve as a robust system for overexpressing proteins of interest to study their interactions and functions. nih.govmdpi.com For example, researchers have used HEK293T cells to study the toxicity associated with TDP-43 protein, a hallmark of amyotrophic lateral sclerosis (ALS), by overexpressing a GFP-tagged version of the protein. mdpi.com Furthermore, fluorescent biosensors have been employed in HEK293T cells to monitor the intracellular GTP:GDP ratio, providing insights into cellular energy status and the effects of metabolic inhibitors. researchgate.net Live-cell imaging experiments in HEK293T cells have also been used to track the movement of fluorescently labeled guanosine analogs, demonstrating their cellular uptake and release. nih.gov

In HepG2 cells , a human liver cancer cell line, GDP has been identified as a potential inhibitory molecule in cancer progression. spandidos-publications.comnih.govnih.gov Studies have shown that direct treatment of HepG2 cells with GDP can inhibit their proliferation and invasion in a concentration-dependent manner. spandidos-publications.comnih.gov This effect is associated with the downregulation of key cell cycle proteins and the inhibition of the ERK signaling pathway. nih.gov Metabolomics analysis of HepG2 cells has revealed that GDP is a significantly altered metabolite in response to the overexpression of certain tumor-suppressing factors. nih.gov

The following table summarizes key research findings involving GDP in these mammalian cell lines:

Cell LineResearch FocusKey Findings
HEK293T G-protein signaling, protein-protein interactions, metabolic studies.Used to study GPCRs, TDP-43 toxicity, and monitor intracellular GTP:GDP ratios. nih.govmdpi.comresearchgate.net
HepG2 Cancer cell proliferation and invasion.GDP inhibits the growth and invasive properties of liver cancer cells. spandidos-publications.comnih.gov

Guanosine 5'-diphosphate (sodium) in Regenerative Medicine Research

Ionic Interactions with Chitosan (B1678972) for Injectable Scaffold Development

In the field of regenerative medicine, there is a growing interest in the development of injectable scaffolds that can be administered in a minimally invasive manner to support tissue regeneration. nih.gov Chitosan, a natural biopolymer, is an excellent candidate for creating such scaffolds due to its biocompatibility, biodegradability, and desirable physicochemical properties. nih.govnih.gov

A novel approach for creating injectable chitosan-based scaffolds involves the use of Guanosine 5'-diphosphate (GDP) as a crosslinking agent. nih.gov This method relies on the electrostatic interaction between the anionic GDP molecules and the cationic chitosan polymer chains. researchgate.net This ionic crosslinking leads to the rapid gelation of the chitosan solution, forming a porous sponge-like scaffold. nih.govresearchgate.net

These injectable sponges exhibit several advantageous properties for tissue engineering applications:

Rapid Gelation: The ionic interaction with GDP induces quick formation of the scaffold structure. nih.gov

High Water Retention: The resulting hydrogel can hold a significant amount of water, mimicking the natural extracellular matrix. nih.gov

Soft Tissue-like Mechanics: The mechanical properties of the scaffold can be tailored to resemble those of soft tissues. nih.gov

Excellent Cytocompatibility: The materials are not toxic to cells, making them suitable for cell encapsulation and delivery. nih.govnih.gov

The porous nature of the scaffold created by the GDP-chitosan interaction is beneficial for promoting biomineralization, particularly in bone regeneration. researchgate.net The scaffold can be loaded with cells, such as adult adipose stem cells, and enzymes like pyrophosphatase. researchgate.net The enzyme can then break down the GDP, releasing phosphate ions that contribute to the mineralization process within a bone defect. researchgate.net The injectable nature of this system allows for direct delivery to the defect site without the need for open surgery. researchgate.net

Physicochemical Considerations for Tissue Engineering Applications

Interaction with Biomaterials

A key physicochemical consideration is the interaction of GDP with biomaterials, most notably chitosan. GDP, with its anionic phosphate groups, can act as an ionic crosslinker for cationic polymers like chitosan. researchgate.net This interaction is primarily electrostatic, occurring between the negatively charged phosphate groups of GDP and the positively charged amine groups of chitosan. researchgate.net This rapid ionic crosslinking leads to the formation of hydrogel sponges, which are promising as injectable scaffolds for soft tissue engineering. researchgate.netnih.gov The gelation process is remarkably fast, occurring in approximately 1.6 seconds, which is a significant advantage for in situ applications as it minimizes the risk of the material drifting away from the target site. researchgate.net

The structural differences between purine (B94841) diphosphates, such as GDP and Adenosine (B11128) 5'-diphosphate (ADP), can influence the cross-linking mechanism and consequently the microstructure of the resulting scaffold. researchgate.net This, in turn, can affect the cellular response to the scaffold. researchgate.net The ability of GDP to induce rapid gelation and the resulting desirable physicochemical properties, such as high water retention and soft tissue-like mechanical properties, make these chitosan-GDP sponges highly cytocompatible and suitable for tissue regeneration and drug delivery applications. researchgate.netnih.gov

Scaffold Microarchitecture and Properties

The physicochemical properties of the biomaterials used directly influence the microarchitecture of the resulting scaffold, which includes porosity, pore size, and interconnectivity. nih.gov These features are critical for cell migration, attachment, nutrient and waste transport, and vascularization. nih.gov For instance, in chitosan-based scaffolds crosslinked with GDP, the rapid gelation contributes to a specific microstructure that supports cell survival and differentiation. researchgate.net

Hydrogels, which are a common form of scaffold in tissue engineering, are valued for their "soft and wet" structure that mimics the natural extracellular matrix (ECM). nih.govyoutube.com The properties of hydrogels, including those formed with GDP, can be tuned by various external stimuli such as pH, temperature, and ionic strength. acs.org The cross-linked polymer network of hydrogels allows them to absorb large amounts of water while maintaining structural integrity. acs.orgyoutube.com

The mechanical properties of the scaffold are another critical physicochemical consideration. The scaffold must possess adequate mechanical strength to support the regenerating tissue. nih.gov For example, GDP-crosslinked chitosan sponges have been shown to possess soft tissue-like mechanical properties. nih.gov The incorporation of other materials, such as gold nanoparticles into PCL/chitosan nanofibrous scaffolds, can enhance properties like electrical conductivity, which is beneficial for nerve tissue engineering. nih.gov

Data on Physicochemical Properties

The following table summarizes key physicochemical properties of Guanosine 5'-diphosphate relevant to its use in tissue engineering applications.

PropertyValue/DescriptionSource
Molecular Formula C₁₀H₁₃N₅O₁₁P₂ • 2Na [XH₂O] caymanchem.com
Formula Weight 487.2 caymanchem.com
Appearance Solid powder caymanchem.comsigmaaldrich.com
Purity ≥90% caymanchem.com
Solubility Soluble in PBS (pH 7.2) at 10 mg/ml caymanchem.com
Maximum Absorption (λmax) 254 nm caymanchem.com
Cross-linking Mechanism Ionic interaction between anionic phosphate groups of GDP and cationic amine groups of polymers like chitosan. researchgate.net
Gelation Time (with Chitosan) Approximately 1.6 seconds researchgate.net

Research Findings on GDP-based Scaffolds

Detailed research has highlighted the potential of GDP-crosslinked scaffolds in various tissue engineering applications. Studies have demonstrated that these scaffolds are cytocompatible and can enhance the survival, attachment, and differentiation of cells such as oligodendrocyte precursor cells (OPCs) and adipose-derived stem cells (ASCs). researchgate.net The rapid, in-situ gelation is a significant advantage, making them suitable for injectable applications. researchgate.net

Furthermore, the incorporation of other bioactive molecules, such as 6-Bromoindirubin-3'-Oxime (BIO), into GDP-crosslinked chitosan scaffolds has been shown to promote osteogenic differentiation, indicating their potential for bone tissue engineering. researchgate.net The inherent biological role of GDP as an intercellular signaling molecule adds to the rationale for its use as a cross-linking agent in biomaterials designed for tissue regeneration. researchgate.net

The following table presents a summary of research findings on GDP-based scaffolds in tissue engineering.

Scaffold TypeKey FindingsApplicationSource
GDP-crosslinked chitosan spongeRapid gelation, high water retention, soft tissue-like mechanics, excellent cytocompatibility.Soft tissue engineering, drug delivery researchgate.netnih.gov
GDP-crosslinked chitosan spongeEnhanced survival, attachment, and differentiation of oligodendrocyte precursor cells (OPCs).Central Nervous System (CNS) regeneration researchgate.net
GDP-crosslinked chitosan spongeEncapsulation and differentiation of adipose-derived stem cells (ASCs).Tissue regeneration researchgate.net
BIO-incorporated GDP-crosslinked chitosan scaffoldMaintained rapid gelation and internal structure stability, promoted osteogenic differentiation.Bone tissue engineering researchgate.net

Q & A

Basic Research Questions

Q. How can Guanosine 5'-diphosphate (sodium) be accurately quantified in biological samples?

  • Methodological Answer : A validated approach involves hydrophilic interaction liquid chromatography coupled with mass spectrometry (HILIC-LC/MS). Samples should be prepared using LC-MS grade solvents (e.g., acetonitrile/methanol) to minimize matrix interference. Calibration curves with GDP sodium standards (0.1–100 μM) are critical for quantification, and internal standards like stable isotope-labeled nucleotides improve precision .

Q. What buffer systems are optimal for maintaining GDP stability in enzymatic assays?

  • Methodological Answer : Use phosphate-based buffers (e.g., 5 mM sodium phosphate, pH 7.3) adjusted with sodium bicarbonate to stabilize GDP in solution. Avoid divalent cations like Mg²⁺ unless required for specific enzyme activity, as they may induce nucleotide aggregation. Filter buffers (0.22 μm) to prevent particulate interference .

Q. What are the primary applications of GDP (sodium) in cellular physiology studies?

  • Methodological Answer : GDP sodium is used to study GTPase activity in G-protein-coupled receptor (GPCR) signaling. For example, patch-clamp assays in HEK293T cells (100 μM GDP) can assess sulfonylurea receptor 2B (SUR2B) activation linked to Kir6.1 potassium channels. Pre-incubation with GDP ensures GTPase inactivation to isolate receptor-specific effects .

Advanced Research Questions

Q. How can structural biology techniques elucidate GDP-protein interaction mechanisms?

  • Methodological Answer : Macromolecular crystallography (MX) is ideal for resolving GDP-binding sites in proteins. Key steps include:

  • Co-crystallizing the target protein with GDP sodium (5–10 mM) under cryogenic conditions.
  • Collecting high-resolution diffraction data (≤1.8 Å) and refining models using software like PHENIX.
  • Validating GDP occupancy via electron density maps and B-factor analysis .

Q. How to address contradictory data on GDP's modulation of ion channels across studies?

  • Methodological Answer : Discrepancies (e.g., activation vs. inhibition) may arise from cell-type specificity (e.g., HEK293 vs. primary cells), GDP concentration gradients, or assay temperatures. To resolve:

  • Perform dose-response curves (1–500 μM GDP) under standardized conditions.
  • Use SUR2B/Kir6.1-transfected cells to isolate channel effects.
  • Cross-validate with GTPγS (non-hydrolysable analog) to confirm GDP-dependent vs. independent mechanisms .

Q. What experimental designs are optimal for studying GDP's role in IL-6/STAT3 pathway regulation?

  • Methodological Answer : In inflammation models (e.g., anemia of inflammation):

  • Treat macrophages with GDP sodium (50–200 μM) post-LPS stimulation.
  • Quantify IL-6 via ELISA and STAT3 phosphorylation via Western blot.
  • Use ferroportin inhibitors to assess GDP's iron-mobilizing effects via hepcidin-ferroportin disruption .

Q. How to investigate GDP as a substrate in enzyme kinetics studies?

  • Methodological Answer : For epimerases (e.g., GDP-mannose/GDP-galactose epimerase):

  • Prepare reaction mixtures with GDP sodium (1–10 mM), purified enzyme, and cofactors (e.g., NAD⁺).
  • Monitor substrate conversion via HPLC with UV detection (256 nm).
  • Calculate kinetic parameters (Km, Vmax) using Michaelis-Menten models .

Methodological Notes

  • Sample Preparation : Lyophilized GDP sodium should be reconstituted in nuclease-free water (pH 7.0) and stored at −80°C to prevent hydrolysis.
  • Quality Control : Verify purity (>95%) via anion-exchange chromatography or ³¹P-NMR to detect phosphate contaminants .

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